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Introduction
The Spindle Assembly Abnormal Protein 6 (SASS6) is a cornerstone in the intricate process of

centriole duplication, a fundamental event for maintaining genomic stability during cell division.

The precise regulation of SASS6 function and stability is paramount, and this is largely

achieved through a series of post-translational modifications (PTMs). This technical guide

provides a comprehensive overview of the known PTMs of the SASS6 protein, with a focus on

phosphorylation and ubiquitination. It details the enzymatic machinery involved, the functional

consequences of these modifications, and the signaling pathways that govern these events.

This document is intended to serve as a valuable resource for researchers investigating

centriole biology and for professionals in drug development targeting cell cycle regulation.

Core Post-Translational Modifications of SASS6
The primary PTMs identified on SASS6 are phosphorylation and ubiquitination, which critically

regulate its localization, interaction with other proteins, and ultimately its stability.

Phosphorylation of SASS6
Phosphorylation of SASS6 is a key event that primes it for its role in centriole assembly. The

primary kinase responsible for SASS6 phosphorylation in the context of centriole duplication is

Polo-like kinase 4 (Plk4).
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Key Kinases and their Functional Roles:

Polo-like kinase 4 (Plk4): Plk4 is a master regulator of centriole duplication. It phosphorylates

STIL (SCL/TAL1 interrupting locus), which then recruits SASS6 to the base of the mother

centriole.[1][2] While direct phosphorylation of SASS6 by Plk4 has been suggested to be

important for cartwheel assembly, the primary role of Plk4 appears to be the phosphorylation

of STIL (Ana2 in Drosophila), creating a binding site for SASS6.[1][3] This phosphorylation-

dependent interaction is crucial for the initiation of procentriole formation.[2]

Cyclin-dependent kinase 1 (CDK-1): In C. elegans, CDK-1 has been shown to phosphorylate

the C-terminus of SAS-6. This modification disrupts the multivalent interactions of SAS-6,

leading to the disassembly of the centriolar cartwheel, a critical step for centrosome

elimination during oogenesis.

Quantitative Data on SASS6 Phosphorylation:

While mass spectrometry has been employed to identify phosphorylation sites on proteins

involved in centriole duplication, specific, comprehensive quantitative phosphoproteomic data

for human SASS6 is not readily available in public databases or literature in a consolidated

tabular format. The table below summarizes the key phosphorylation events and their

functional significance based on available literature.
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Kinase Species
Region/Residu
e(s)

Functional
Consequence

Reference(s)

Plk4 Multiple

Indirectly

regulates SASS6

recruitment

Phosphorylates

STIL/Ana2 to

create a SASS6

binding site,

initiating

cartwheel

assembly.

[1][2][3]

CDK-1 C. elegans C-terminus

Promotes

cartwheel

disassembly and

centrosome

elimination in

oocytes.

N/A

Ubiquitination of SASS6
Ubiquitination of SASS6 is a critical mechanism for controlling its protein levels, thereby

preventing centriole overduplication. Several E3 ubiquitin ligases have been identified to target

SASS6 for proteasomal degradation at different stages of the cell cycle.

Key E3 Ligases and their Functional Roles:

SCF (Skp1-Cul1-F-box) Complex:

FBXW5: The SCF-FBXW5 E3 ubiquitin ligase complex targets SASS6 for ubiquitination

and degradation during the S phase.[4][5] This activity is negatively regulated by Plk4,

which phosphorylates FBXW5 to inhibit its ability to ubiquitylate SASS6.[4][5]

FBXW7: The SCF-FBXW7 complex also targets SASS6 for degradation. Loss of FBXW7

leads to SASS6 stabilization and the formation of supernumerary centrioles.[6]

Anaphase-Promoting Complex/Cyclosome (APC/C):
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APC/C-Cdh1: During late mitosis and G1 phase, the APC/C complex, with its co-activator

Cdh1, targets SASS6 for degradation.[7][8][9] This ensures that SASS6 levels are low

before the onset of the next S phase, preventing premature or excessive centriole

duplication.[10]

Quantitative Data on SASS6 Ubiquitination:

Similar to phosphorylation, while the involvement of specific E3 ligases in SASS6 degradation

is well-established, detailed quantitative data on the ubiquitination status of SASS6 in different

cell cycle phases or upon manipulation of these E3 ligases is not available in a summarized

format. The following table outlines the key ubiquitination events and their consequences.

E3 Ligase
Complex

Co-
activator/Subs
trate Receptor

Cell Cycle
Phase

Functional
Consequence

Reference(s)

SCF FBXW5 S Phase

Degradation of

SASS6 to

prevent centriole

reduplication.

[4][5]

SCF FBXW7 Not specified

Degradation of

SASS6 to control

centriole number.

[6]

APC/C Cdh1 Late Mitosis / G1

Degradation of

SASS6 to reset

the centriole

duplication cycle.

[7][8][9][10]

Other Potential Post-Translational Modifications
While phosphorylation and ubiquitination are the most extensively studied PTMs of SASS6, the

possibility of other modifications such as acetylation, methylation, or SUMOylation cannot be

entirely ruled out. However, current literature lacks significant evidence for the widespread

occurrence or functional relevance of these PTMs on SASS6. Further research employing

sensitive proteomic approaches is required to explore these possibilities.
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Signaling Pathways and Experimental Workflows
SASS6 Phosphorylation-Dependent Recruitment
Pathway
The initiation of centriole duplication is tightly controlled by a Plk4-mediated signaling cascade.

The following diagram illustrates the key steps leading to the recruitment of SASS6 to the

procentriole assembly site.

Plk4 STILPhosphorylates p-STIL SASS6Recruits Procentriole AssemblyInitiates

Click to download full resolution via product page

Caption: Plk4-mediated phosphorylation of STIL creates a binding site for SASS6, initiating

procentriole assembly.

SASS6 Degradation Pathways
The levels of SASS6 are meticulously controlled throughout the cell cycle by distinct E3

ubiquitin ligase complexes. The diagrams below depict the SCF and APC/C-mediated

degradation pathways of SASS6.

SCF-Mediated Degradation of SASS6 in S Phase:

Plk4

FBXW5Phosphorylates

SCF-FBXW5
Inhibits

p-FBXW5
(Inactive)

Forms complex

SASS6Ubiquitinates Ub-SASS6 ProteasomeDegradation

Click to download full resolution via product page
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Caption: In S phase, SCF-FBXW5 targets SASS6 for degradation, a process inhibited by Plk4

phosphorylation of FBXW5.

APC/C-Cdh1-Mediated Degradation of SASS6 in Late Mitosis/G1:

APC/C

APC/C-Cdh1

Activated by

Cdh1

SASS6Ubiquitinates Ub-SASS6 ProteasomeDegradation

Click to download full resolution via product page

Caption: APC/C-Cdh1 mediates the degradation of SASS6 during late mitosis and G1 to reset

the centriole cycle.

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of SASS6

post-translational modifications.

In Vitro Kinase Assay for SASS6 Phosphorylation by
Plk4
This protocol is adapted from studies investigating the phosphorylation of centriolar proteins by

Plk4.

Objective: To determine if Plk4 can directly phosphorylate SASS6 or a SASS6-interacting

protein like STIL in vitro.

Materials:

Recombinant purified human Plk4 (active and kinase-dead mutants).

Recombinant purified human SASS6 and/or STIL protein.
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Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 5 mM β-

glycerophosphate, 0.1 mM Na₃VO₄).

[γ-³²P]ATP (for radioactive detection) or cold ATP.

SDS-PAGE gels and electrophoresis apparatus.

Phosphorimager or equipment for Western blotting.

Anti-SASS6, anti-STIL, and anti-phospho-serine/threonine antibodies.

Procedure:

Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture by combining

the kinase buffer, recombinant Plk4 (active or kinase-dead as a negative control), and the

substrate protein (SASS6 or STIL).

Initiation: Start the reaction by adding ATP. For radioactive assays, add [γ-³²P]ATP. For non-

radioactive assays, add cold ATP.

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

Analysis:

Radioactive Detection: Separate the proteins by SDS-PAGE. Dry the gel and expose it to

a phosphorimager screen to detect the incorporation of ³²P.

Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF

membrane. Probe the membrane with anti-SASS6 or anti-STIL antibodies to confirm

protein loading and with pan- or site-specific phospho-antibodies to detect

phosphorylation.

In Vitro Ubiquitination Assay for SASS6
This protocol is a generalized procedure for assessing the ubiquitination of a substrate protein

by a specific E3 ligase complex.
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Objective: To determine if SCF-FBXW5 or APC/C-Cdh1 can directly ubiquitinate SASS6 in

vitro.

Materials:

Recombinant purified human SASS6.

Recombinant purified components of the E3 ligase complex (e.g., SCF-FBXW5 or APC/C-

Cdh1).

E1 ubiquitin-activating enzyme.

E2 ubiquitin-conjugating enzyme (e.g., Ube2D family for SCF, Ube2C/Ube2S for APC/C).

Ubiquitin.

Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT).

ATP regeneration system (e.g., creatine kinase and phosphocreatine).

SDS-PAGE gels and Western blotting apparatus.

Anti-SASS6 and anti-ubiquitin antibodies.

Procedure:

Reaction Setup: In a microcentrifuge tube, combine the ubiquitination buffer, E1, E2,

ubiquitin, ATP regeneration system, the E3 ligase complex, and the SASS6 substrate.

Initiation: Start the reaction by adding ATP.

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

Perform a Western blot using an anti-SASS6 antibody to detect a ladder of higher molecular
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weight bands corresponding to polyubiquitinated SASS6. Confirm the presence of ubiquitin

on SASS6 by probing with an anti-ubiquitin antibody.

Mass Spectrometry for PTM Site Identification
This is a general workflow for identifying phosphorylation or ubiquitination sites on SASS6 from

cell lysates.

Objective: To identify the specific amino acid residues on SASS6 that are post-translationally

modified.

Procedure:

Protein Immunoprecipitation:

Lyse cells expressing endogenous or tagged SASS6 under conditions that preserve PTMs

(i.e., with phosphatase and deubiquitinase inhibitors).

Immunoprecipitate SASS6 using a specific antibody conjugated to beads.

Wash the beads extensively to remove non-specific binding proteins.

In-gel or In-solution Digestion:

Elute the immunoprecipitated SASS6 and separate it by SDS-PAGE. Excise the

corresponding band and perform in-gel digestion with a protease (e.g., trypsin).

Alternatively, perform in-solution digestion of the bead-bound protein.

Enrichment of Modified Peptides (Optional but Recommended):

For phosphopeptides, use enrichment techniques such as Titanium Dioxide (TiO₂) or

Immobilized Metal Affinity Chromatography (IMAC).

For ubiquitinated peptides (after trypsin digestion, a di-glycine remnant remains on the

modified lysine), use antibodies that recognize this remnant for enrichment.

LC-MS/MS Analysis:
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Analyze the resulting peptide mixture by liquid chromatography coupled to tandem mass

spectrometry (LC-MS/MS).

Data Analysis:

Search the acquired MS/MS spectra against a protein database containing the SASS6

sequence using specialized software (e.g., MaxQuant, Proteome Discoverer).

The software will identify peptides and localize the PTMs to specific amino acid residues

with a certain probability score.

Conclusion
The post-translational modifications of SASS6, primarily phosphorylation and ubiquitination, are

central to the precise regulation of centriole duplication. A complex interplay of kinases and E3

ubiquitin ligases ensures that SASS6 is activated and degraded at the appropriate times and

locations within the cell. While significant progress has been made in identifying the key

players in SASS6 regulation, a detailed quantitative understanding of these modifications is still

emerging. Further research, particularly employing advanced quantitative proteomic

techniques, will be crucial to fully elucidate the dynamic nature of SASS6 PTMs and their

impact on cellular physiology and disease. The methodologies and pathways detailed in this

guide provide a solid foundation for researchers and drug development professionals to further

explore the intricate world of SASS6 and its role in cell cycle control.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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